

# Application Notes and Protocols for UCB-A Radiolabeling for PET Imaging

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## Compound of Interest

Compound Name: UCB-A

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## Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes. [ $^{11}\text{C}$ ]UCB-A is a radiotracer that targets the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals. As such, PET imaging with [ $^{11}\text{C}$ ]UCB-A provides a means to quantify synaptic density in the brain, offering a potential biomarker for a variety of neurological and psychiatric disorders. These application notes provide detailed protocols for the radiolabeling of UCB-A with Carbon-11, quality control procedures, and PET imaging studies. While [ $^{11}\text{C}$ ]UCB-A has shown promise in preclinical studies, it is important to note that it exhibits slow kinetics in humans, which can present challenges for quantitative analysis with the short half-life of Carbon-11.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for the radiosynthesis and in vivo application of [ $^{11}\text{C}$ ]UCB-A and the related, more widely used SV2A PET tracer, [ $^{11}\text{C}$ ]UCB-J, for comparative purposes.

Table 1: Radiosynthesis Parameters

Radiotracer	Precursor	Radiochemical Yield (RCY)	Molar Activity (GBq/ $\mu$ mol)	Radiochemical Purity (%)
[ $^{11}$ C]UCB-A	Provided by UCB Pharma	Not explicitly stated, but 3-5 GBq produced	$\sim$ 65[4]	>98%[1][4]
[ $^{11}$ C]UCB-J	(R)-3-(Difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride	$11 \pm 4\%$ (from [ $^{11}$ C]CH <sub>3</sub> l)[5]	$566.1 \pm 266$ [5]	>99%[6][7]
[ $^{11}$ C]UCB-J (Improved)	(R)-3-(Difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride	$39 \pm 5\%$ (from [ $^{11}$ C]CH <sub>3</sub> l)[8]	$390 \pm 180$ [8]	>99%[8]

Table 2: In Vivo Imaging Parameters

Radiotracer	Injected Activity (MBq)	Injected Mass (µg)	Plasma Free Fraction (f <sub>p</sub> )	Key Kinetic Observation
[ <sup>11</sup> C]UCB-A	432 ± 56	Not specified	Not specified	Slow elimination from the brain[1][2]
[ <sup>11</sup> C]UCB-J	544 ± 145 (Test), 538 ± 150 (Retest)	1.65 ± 0.30 (Test), 1.38 ± 0.46 (Retest)	32 ± 1%	Rapid kinetics[9]

## Experimental Protocols

### Protocol 1: Synthesis of UCB-A Precursor

While a detailed, step-by-step synthesis protocol for the specific **UCB-A** precursor is not publicly available, a general synthesis scheme for similar SV2A ligands, such as UCB-J, has been described.[5][10] The synthesis of the **UCB-A** precursor, (R)-4-(3,4,5-trifluorophenyl)-1-((pyridin-4-yl)methyl)pyrrolidin-2-one, would likely follow a convergent synthesis strategy. This would involve the synthesis of the chiral pyrrolidinone core and the pyridinylmethyl moiety separately, followed by their coupling.

#### Conceptual Steps:

- Synthesis of (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one: This chiral intermediate can be prepared through various asymmetric synthesis routes. One possible approach involves an asymmetric Michael addition of a nitromethane equivalent to a cinnamoyl derivative, followed by reduction and cyclization.
- Synthesis of 4-(chloromethyl)pyridine or a suitable equivalent: This can be prepared from commercially available 4-pyridinemethanol.
- Coupling Reaction: The final step would involve the N-alkylation of the pyrrolidinone with the pyridinylmethyl halide under basic conditions to yield the **UCB-A** precursor.

### Protocol 2: Radiosynthesis of [<sup>11</sup>C]UCB-A

The radiosynthesis of [ $^{11}\text{C}$ ]**UCB-A** is achieved through a two-step process involving the reaction of the precursor with [ $^{11}\text{C}$ ]methyl triflate.[\[1\]](#)

Materials and Reagents:

- **UCB-A** precursor
- [ $^{11}\text{C}$ ]CO<sub>2</sub> produced from a cyclotron
- Lithium aluminum hydride (LiAlH<sub>4</sub>) or other suitable reducing agent
- Triflic anhydride
- Reaction solvent (e.g., acetone)
- HPLC purification system
- Sterile filtration unit (0.22  $\mu\text{m}$ )
- Saline for formulation

Procedure:

- Production of [ $^{11}\text{C}$ ]CH<sub>3</sub>I: Convert cyclotron-produced [ $^{11}\text{C}$ ]CO<sub>2</sub> to [ $^{11}\text{C}$ ]CH<sub>4</sub> via reduction, followed by gas-phase iodination to produce [ $^{11}\text{C}$ ]CH<sub>3</sub>I.
- Synthesis of [ $^{11}\text{C}$ ]Methyl Triflate: Bubble the [ $^{11}\text{C}$ ]CH<sub>3</sub>I through a solution of silver triflate in a suitable solvent.
- Radiolabeling Reaction: React the **UCB-A** precursor with the freshly prepared [ $^{11}\text{C}$ ]methyl triflate in a sealed reaction vessel at an elevated temperature.
- Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [ $^{11}\text{C}$ ]**UCB-A**.
- Formulation: Remove the HPLC solvent under a stream of nitrogen and formulate the final product in sterile saline, typically containing a small percentage of ethanol for solubility.

- Quality Control: Perform quality control tests as described in Protocol 3.

## Protocol 3: Quality Control of [ $^{11}\text{C}$ ]UCB-A

Quality control is essential to ensure the identity, purity, and safety of the radiotracer for human administration.

Tests:

- Radiochemical Purity and Identity:
  - Method: Analytical reversed-phase high-performance liquid chromatography (HPLC) with a UV and a radioactivity detector.
  - Procedure: Inject a small aliquot of the final product onto the HPLC system. The retention time of the radioactive peak should match that of a non-radioactive **UCB-A** reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [ $^{11}\text{C}$ ]UCB-A peak.
  - Acceptance Criterion: Radiochemical purity >98%.[\[1\]](#)
- Molar Activity:
  - Method: Calculated from the amount of radioactivity and the mass of **UCB-A** in the final product, determined by HPLC with a calibrated UV detector.
  - Procedure: A standard curve of known concentrations of the **UCB-A** reference standard is used to determine the mass of **UCB-A** in the injection. The radioactivity is measured using a dose calibrator. Molar activity is expressed in GBq/ $\mu\text{mol}$ .
- Residual Solvents:
  - Method: Gas chromatography (GC).
  - Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis (e.g., acetone, ethanol).

- Acceptance Criterion: Levels must be below the limits specified in the relevant pharmacopeia.
- Sterility and Endotoxins:
  - Procedure: The final product should be passed through a 0.22 µm sterile filter. Sterility testing and Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins should be performed.

## Protocol 4: [<sup>11</sup>C]UCB-A PET Imaging in Humans

This protocol outlines the general procedure for acquiring PET images using [<sup>11</sup>C]UCB-A in human subjects.

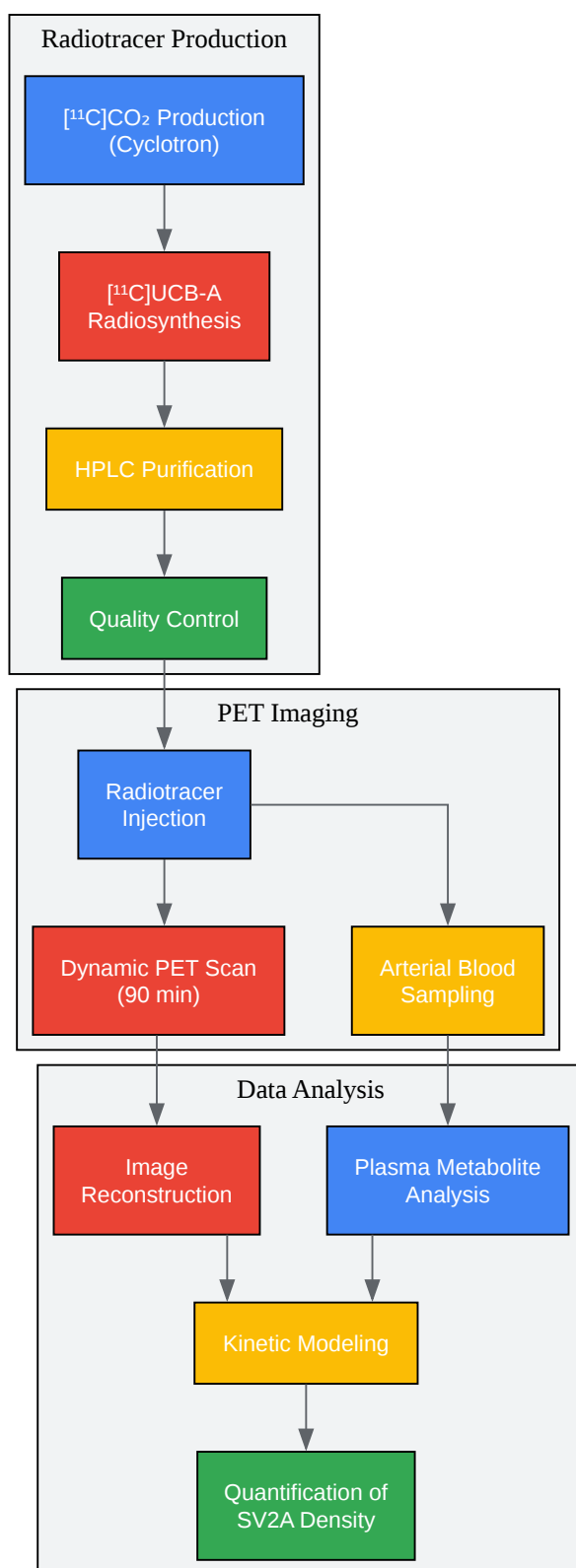
Procedure:

- Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A comfortable and relaxed environment should be provided.
- Radiotracer Administration: An intravenous bolus of [<sup>11</sup>C]UCB-A (e.g., 432 ± 56 MBq) is administered.[\[1\]](#)
- PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the injection and continues for a duration of 90 minutes.[\[1\]](#) The data is typically reconstructed into a series of time frames.
- Arterial Blood Sampling: To obtain an arterial input function for kinetic modeling, arterial blood samples are collected frequently during the initial phase of the scan and less frequently at later time points.
- Metabolite Analysis: Plasma from the blood samples is analyzed using HPLC to determine the fraction of unchanged [<sup>11</sup>C]UCB-A over time.[\[1\]](#)
- Image Analysis:
  - Regions of interest (ROIs) are delineated on the PET images, often with the aid of a co-registered MRI scan.

- Time-activity curves (TACs) for each ROI are generated.
- Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs using the metabolite-corrected arterial input function to estimate parameters such as the volume of distribution ( $V_T$ ), which is related to SV2A density. Due to the slow kinetics of [ $^{11}\text{C}$ ]UCB-A, an irreversible two-tissue compartment model and Patlak graphical analysis may be most appropriate.<sup>[1][2]</sup>

## Visualizations

Caption: SV2A interaction pathway in the presynaptic terminal.



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Caption: Experimental workflow for  $[^{11}\text{C}]\text{UCB-A}$  PET imaging.



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